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Compound of Interest

Compound Name: Polymyxin B2

Cat. No.: B1678987 Get Quote

Technical Support Center: Polymyxin B Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize non-

specific binding of Polymyxin B in various assays.

Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for Polymyxin B?

A: Non-specific binding (NSB) refers to the adhesion of Polymyxin B to unintended surfaces or

molecules in an assay system, such as plasticware or serum proteins.[1][2] Polymyxin B is a

polycationic and lipophilic molecule, properties that cause it to readily adhere to a variety of

materials.[3] This is problematic because it reduces the effective concentration of free, active

Polymyxin B in the assay, which can lead to inaccurate and unreliable results, such as

overestimated Minimum Inhibitory Concentrations (MICs).[3][4]

Q2: To what common laboratory materials does Polymyxin B non-specifically bind?

A: Polymyxin B is well-known for its significant binding to plastics commonly used in

microbiology and other laboratory assays, particularly polystyrene.[3][5] This binding can lead

to a substantial loss of the antibiotic from the solution during experiments.[3] The type and

brand of microplate can significantly influence the extent of this binding.[5]
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Q3: Does Polymyxin B bind to proteins in assay media?

A: Yes, Polymyxin B exhibits a high degree of binding to serum proteins. Studies have shown

that its binding to human serum proteins can be as high as 90% or more.[6][7] The primary

protein it binds to in plasma is alpha-1-acid glycoprotein (AGP).[8] This is a critical

consideration when performing assays in the presence of serum or serum components, as it

significantly reduces the bioavailable concentration of the drug.

Q4: What are the primary mechanisms driving Polymyxin B's non-specific binding?

A: The non-specific binding of Polymyxin B is driven by two main molecular features:

Electrostatic Interactions: As a polycationic peptide, Polymyxin B is electrostatically attracted

to negatively charged surfaces and molecules.[9]

Hydrophobic Interactions: The fatty acyl tail of the Polymyxin B molecule is hydrophobic and

can interact with non-polar surfaces, contributing to its binding to plastics and the lipidic

components of biomolecules.[8][9]

Troubleshooting Guides
Below are troubleshooting guides for common issues related to Polymyxin B's non-specific

binding in a question-and-answer format.

Issue 1: High Variability or Inaccurate Results in
Minimum Inhibitory Concentration (MIC) Assays
Q: My Polymyxin B MIC values are higher than expected or highly variable between

experiments. What could be the cause and how can I fix it?

A: This is a classic sign of non-specific binding of Polymyxin B to the assay plates. The

plasticware, typically polystyrene, can adsorb a significant amount of the antibiotic, leading to a

lower effective concentration in the wells and consequently, an artificially high MIC.[3][4]

Troubleshooting Steps:
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Change the Plate Material: Switch from standard polystyrene plates to low-protein binding or

non-binding surface plates.[3][5] Polypropylene plates have also been shown to result in

lower MIC values compared to polystyrene, indicating less binding of the antibiotic.[3]

Use a Surfactant: The addition of a surfactant like Polysorbate 80 (P-80) at a low

concentration (e.g., 0.002%) can help to reduce the adhesion of Polymyxin B to plastic

surfaces.[4][5] However, it is important to note that high concentrations of surfactants may

have their own antimicrobial effects or synergistic effects with the antibiotic.[5]

Consider Glassware: For certain applications, using glass tubes instead of plastic plates may

reduce binding, as demonstrated in methods like the Colistin Broth Disc Elution (CBDE) test.

[10]

Issue 2: Poor Assay Performance in the Presence of
Serum
Q: My assay (e.g., a bioassay or functional assay) shows significantly reduced Polymyxin B

activity when I include serum in the media. How can I address this?

A: This is likely due to the high level of Polymyxin B binding to serum proteins, which can

exceed 90%.[6] This leaves very little free drug to exert its biological effect.

Troubleshooting Steps:

Account for Protein Binding: When designing the experiment, be aware of the high protein

binding and adjust the Polymyxin B concentration accordingly. It's important to differentiate

between total and free drug concentration.

Measure Unbound Polymyxin B: If possible, use techniques like equilibrium dialysis or

ultrafiltration to measure the concentration of unbound Polymyxin B in your assay.[6][11] This

will provide a more accurate measure of the biologically active drug concentration.

Use a Serum-Free or Low-Serum Medium: If the experimental design allows, consider using

a serum-free medium or a medium with a reduced serum concentration to minimize the

impact of protein binding.
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Functional Assays as an Alternative: Time-kill studies can be used as a functional measure

of Polymyxin B activity in the presence of serum, which can help to correlate total drug

concentration with its bactericidal effect.[6]

Quantitative Data Summary
The following tables summarize quantitative data related to Polymyxin B non-specific binding.

Table 1: Impact of Microplate Type on Polymyxin B MIC Values for E. coli ATCC 25922

Plate Type Reported MIC (µg/mL) Reference

Non-binding Surface

Polystyrene
≤0.03 [3][5]

Untreated Polystyrene >0.03 [3][5]

Tissue Culture-Treated

Polystyrene
>0.03 [3][5]

Corning Non-treated

Polystyrene
0.06 [3][5]

Trek Non-treated Polystyrene 0.06-0.125 [3][5]

Nunc Non-treated Polystyrene 0.125-0.25 [3][5]

Table 2: Polymyxin B Protein Binding in Serum
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Species Method Protein Binding (%) Reference

Human
Equilibrium Dialysis /

Ultrafiltration
92 - 99% [6]

Human
Functional Assay

(Time-Kill)
~90% [6]

Rat
Equilibrium Dialysis /

Ultrafiltration
93.5 - 97.7% [6]

Mouse
Equilibrium Dialysis /

Ultrafiltration
93.5 - 97.7% [6]

Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry
(LC-MS) Sample Pre-treatment to Dissociate Polymyxin
B from Bacteria
This protocol is adapted from a method for quantifying Polymyxin B in bacterial growth media

and is designed to release Polymyxin B that may be non-specifically bound to bacterial cells.

[12]

Objective: To accurately measure the total Polymyxin B concentration in a sample containing

bacteria.

Materials:

Bacterial culture sample containing Polymyxin B

1.0 M Sodium Hydroxide (NaOH)

Acetonitrile with 1% Formic Acid

Internal Standard (e.g., Colistin)

Microcentrifuge tubes
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Vortex mixer

Centrifuge

Procedure:

Transfer 100 µL of the bacterial culture sample to a microcentrifuge tube.

Add 10 µL of the internal standard solution.

Add a specific volume of 1.0 M NaOH to elevate the pH. This helps to dissociate the

positively charged Polymyxin B from the negatively charged bacterial cells.[12] The exact

volume may need to be optimized for your specific bacterial strain and density.

Vortex the sample briefly.

Add a protein precipitation agent, such as acetonitrile with 1% formic acid, to precipitate

bacterial proteins and other cellular debris. A common ratio is 3 parts acetonitrile solution to

1 part sample.

Vortex the sample vigorously for at least 30 seconds.

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the

precipitated material.

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Visualizations
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Caption: Specific vs. Non-Specific Binding of Polymyxin B.

Caption: Troubleshooting workflow for Polymyxin B assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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